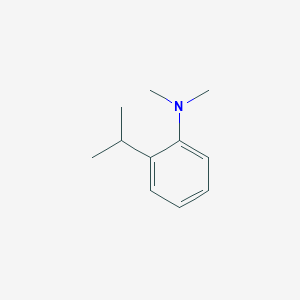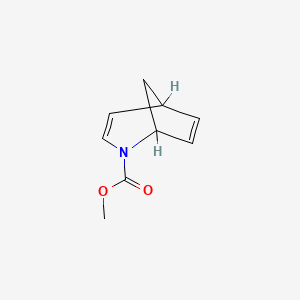
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₁NO₂. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Vorbereitungsmethoden
The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of nucleophiles and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cyclization: Intramolecular cyclization reactions are common, leading to the formation of more complex bicyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential pharmacological properties, it is explored for drug discovery and development.
Industry: The compound is used in the synthesis of bioactive molecules and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
2-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure but lacks the diene functionality.
8-Azabicyclo(3.2.1)octane-2-carboxylic acid: Another related compound with a similar core structure but different functional groups
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both nitrogen and diene functionalities, which contribute to its distinct chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
56125-93-0 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
methyl 2-azabicyclo[3.2.1]octa-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-5-4-7-2-3-8(10)6-7/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
NTOQKCHMWUYMOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C=CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
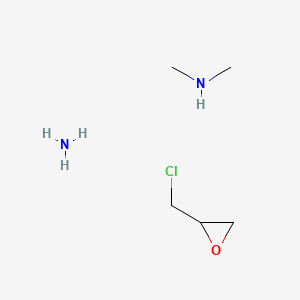

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
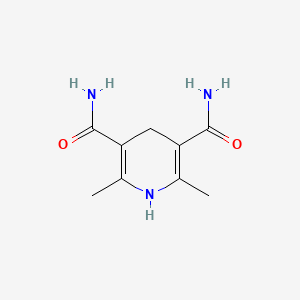
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
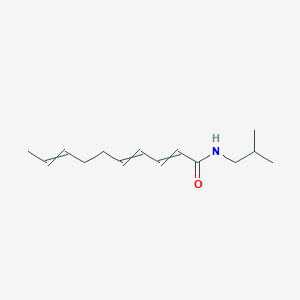
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
